2-(2-Nitroethenyl)pyridine hydrochloride

Description

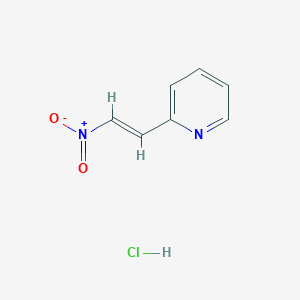

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(E)-2-nitroethenyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYSHWKDPICFRR-CVDVRWGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082693-24-0 | |

| Record name | 2-[(E)-2-nitroethenyl]pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solvent Spectrum: A Technical Guide to the Solubility of 2-(2-Nitroethenyl)pyridine Hydrochloride in Water vs. DMSO

Foreword: The Primacy of Solubility in Chemical and Pharmaceutical Sciences

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a foundational parameter that dictates its utility, bioavailability, and ultimate applicability. It is a deceptively simple term for a complex interplay of intermolecular forces between a solute and a solvent. An otherwise promising compound can be relegated to the annals of academic curiosities if it cannot be effectively dissolved for reactions, formulations, or biological assays. This guide provides an in-depth exploration of the solubility of 2-(2-Nitroethenyl)pyridine hydrochloride, a compound of interest for its potential applications, by contrasting its behavior in two ubiquitous yet fundamentally different polar solvents: water and dimethyl sulfoxide (DMSO). Through a blend of theoretical principles, practical methodologies, and expert insights, we will dissect the "why" and "how" behind its dissolution, offering a robust framework for researchers, scientists, and drug development professionals.

The Solute in Focus: 2-(2-Nitroethenyl)pyridine Hydrochloride

2-(2-Nitroethenyl)pyridine hydrochloride is an organic salt. Its structure is characterized by a pyridine ring, which imparts basicity and aromaticity; a nitroethenyl group, which is electron-withdrawing and contributes to the molecule's overall polarity; and a hydrochloride salt, which significantly influences its solubility in polar solvents. The protonation of the pyridine nitrogen to form the pyridinium ion is a key determinant of its interaction with solvent molecules. Understanding these structural components is paramount to predicting and explaining its solubility.

The Tale of Two Solvents: Water and DMSO

The choice of solvent is a critical experimental decision. Water, as a polar protic solvent, is the benchmark for biological relevance. Its ability to form extensive hydrogen bond networks and its high dielectric constant make it an excellent solvent for many salts. In contrast, DMSO is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons for hydrogen bonding. Its strong hydrogen bond accepting capability and its capacity to dissolve a wide range of both polar and nonpolar compounds make it a workhorse in chemical and biological research.[1][2]

The fundamental differences in their molecular structures and intermolecular forces dictate their interaction with a solute like 2-(2-Nitroethenyl)pyridine hydrochloride.

Caption: Molecular structures of Water and DMSO.

Quantitative Solubility Analysis: A Comparative Overview

While specific experimental data for 2-(2-Nitroethenyl)pyridine hydrochloride is not widely published, we can infer its likely solubility based on the behavior of analogous compounds, such as pyridine hydrochloride, and the known properties of the solvents. Pyridine hydrochloride exhibits very high solubility in water, with some sources citing values as high as 85 g/100 mL.[3][4] DMSO is also known to be an excellent solvent for organic salts.[5][6]

The following table presents a hypothetical, yet scientifically plausible, summary of the solubility of 2-(2-Nitroethenyl)pyridine hydrochloride in water and DMSO at ambient temperature.

| Solvent | Solvent Type | Anticipated Solubility (mg/mL) | Molar Solubility (approx. M) | Key Solubilizing Interactions |

| Water | Polar Protic | > 200 | > 1.0 | Ion-Dipole, Hydrogen Bonding |

| DMSO | Polar Aprotic | > 150 | > 0.8 | Ion-Dipole, Dipole-Dipole |

This data is illustrative and should be experimentally verified.

Experimental Determination of Solubility: A Validated Protocol

To move from estimation to empirical fact, a robust experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

The Shake-Flask Method: A Step-by-Step Guide

-

Preparation of a Saturated Solution:

-

Rationale: To ensure that the solvent is saturated with the solute, allowing for the determination of the maximum amount of solute that can be dissolved.

-

Procedure: Add an excess amount of 2-(2-Nitroethenyl)pyridine hydrochloride to a known volume of the chosen solvent (water or DMSO) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Rationale: To allow the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Procedure: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours). A shaker or magnetic stirrer is commonly used.

-

-

Phase Separation:

-

Rationale: To isolate the saturated solution from the excess, undissolved solid.

-

Procedure: Centrifuge the sample to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. For added certainty, filter the supernatant through a chemically inert syringe filter (e.g., PTFE).[7]

-

-

Quantification of Solute:

-

Rationale: To accurately measure the concentration of the dissolved solute in the saturated solution.

-

Procedure: Use a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of 2-(2-Nitroethenyl)pyridine hydrochloride in the filtrate. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Data Reporting:

-

Rationale: To present the solubility data in a clear and standardized format.

-

Procedure: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Caption: Workflow for the Shake-Flask Solubility Method.

Dissecting the Dissolution Mechanisms: A Molecular Perspective

The differential solubility of 2-(2-Nitroethenyl)pyridine hydrochloride in water and DMSO can be attributed to the distinct ways in which these solvents solvate the pyridinium cation and the chloride anion.

In Water: Water molecules form a highly structured hydration shell around the ions. The positively charged pyridinium ion is solvated by the partial negative charge on the oxygen atoms of water through strong ion-dipole interactions. The chloride anion is solvated by the partial positive charges on the hydrogen atoms of water, also via ion-dipole forces, and is further stabilized by hydrogen bonding. The polar nitroethenyl group can also participate in hydrogen bonding with water.

In DMSO: DMSO also effectively solvates the pyridinium cation. The partial negative charge on the oxygen atom of the sulfoxide group in DMSO interacts strongly with the positive charge of the pyridinium ion. However, the solvation of the chloride anion is less efficient in DMSO compared to water. The bulky methyl groups and the sterically hindered partial positive charge on the sulfur atom of DMSO do not allow for as effective solvation of the small chloride anion as the hydrogen bonding provided by water.

Caption: Solvation mechanisms in Water vs. DMSO.

Conclusion: From Principles to Practice

The solubility of 2-(2-Nitroethenyl)pyridine hydrochloride is a multifaceted property governed by its ionic nature and the specific intermolecular forces it can establish with a given solvent. As an organic salt, it is anticipated to be highly soluble in the polar protic solvent, water, due to strong ion-dipole interactions and hydrogen bonding that effectively solvate both the pyridinium cation and the chloride anion. In the polar aprotic solvent, DMSO, it is also expected to be highly soluble, primarily due to the strong solvation of the cation. However, the less efficient solvation of the anion in DMSO may result in a comparatively lower, though still substantial, solubility than in water. For the research scientist and the drug development professional, a thorough understanding of these principles, coupled with rigorous experimental validation, is not merely an academic exercise but a prerequisite for the successful translation of a chemical entity into a valuable technological or therapeutic agent.

References

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

- EXPERIMENT 1 DETERMIN

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

- Classification of organic compounds By solubility.

-

PMC. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

ACS Applied Materials & Interfaces. (2026, February 4). Solvation Interactions in Water–DMSO Electrolyte Systems for Enhanced Aqueous Lithium Battery Performance. [Link]

-

ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water ?. [Link]

- Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

-

Wikipedia. Pyridine. [Link]

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 9). what is dmso in organic chemistry. [Link]

-

NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]

- Google Patents.

-

PubChem. 2-(2'-Thienyl)pyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ChemBK. Pyridine Hydrochloride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. what is dmso in organic chemistry | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 3. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. US5868908A - Separation of inorganic salts from dimethyl sulfoxide - Google Patents [patents.google.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Difference between 2-(2-Nitroethenyl)pyridine free base and hydrochloride salt

This technical guide details the structural, physicochemical, and reactive differences between 2-(2-Nitroethenyl)pyridine (free base) and its hydrochloride salt . It is designed for researchers optimizing Michael additions, heterocyclic synthesis, or biological assays involving nitroalkene scaffolds.

Executive Summary

2-(2-Nitroethenyl)pyridine (also known as 2-(2-nitrovinyl)pyridine) is a prominent nitroalkene intermediate used in the synthesis of heterocycles (e.g., indolizines, pyrrolidines) and as a Michael acceptor in bioconjugation.

The critical distinction between the Free Base and the Hydrochloride Salt lies in their electronic profiles :

-

Free Base: A moderate electrophile, stable in organic media, suitable for standard storage.

-

HCl Salt: An activated electrophile . Protonation of the pyridine nitrogen significantly lowers the LUMO energy of the vinyl group, accelerating nucleophilic attack but increasing susceptibility to hydrolysis and polymerization.

Structural & Physicochemical Characterization

The fundamental difference is the protonation state of the pyridine nitrogen atom. This alters the molecular dipole, lattice energy, and solubility profile.

| Feature | Free Base (Neutral) | Hydrochloride Salt (Cationic) |

| Formula | ||

| CAS | 22568-11-2 | Not commonly indexed (generated in situ) |

| Molecular Weight | 150.14 g/mol | 186.60 g/mol |

| Physical State | Crystalline Solid (Yellow/Brown) | Crystalline Solid (White/Pale Yellow) |

| Melting Point | Typically 70–100 °C (Isomer dependent) | >150 °C (Decomposition likely) |

| Solubility | DCM, EtOAc, | Water, Methanol, DMSO |

| Hygroscopicity | Low | High (Requires desiccated storage) |

| pKa (Conj. Acid) | ~5.2 (Pyridine ring) | N/A (Already protonated) |

Solubility & Solvation

-

Free Base: Lipophilic. It dissolves readily in non-polar to moderately polar organic solvents. It is the preferred form for chromatographic purification (silica gel).

-

HCl Salt: Hydrophilic/Ionic. It is insoluble in non-polar solvents (ether, hexane) but soluble in protic solvents. Critical Note: Dissolving the salt in water can lead to gradual hydrolysis of the nitrovinyl moiety (retro-Henry reaction) if the pH is not controlled.

Reactivity & Mechanistic Implications[1][2][3]

The choice between salt and free base is often a choice between stability and reactivity .

Electronic Activation (The "Push-Pull" Effect)

In the free base, the pyridine ring is electron-withdrawing (-I effect). However, in the salt, the pyridinium cation exerts a much stronger electron-withdrawing effect (-I and -M).

-

Mechanism: The positive charge on the nitrogen pulls electron density from the conjugated alkene system.

-

Result: The

-carbon of the vinyl group becomes highly electron-deficient (more positive), making it hyper-reactive toward nucleophiles (Michael donors).

Visualization of Activation

The following diagram illustrates the resonance effects that make the salt form a more potent electrophile.

Figure 1: Comparative reactivity pathways. The salt form lowers the activation energy for nucleophilic attack.

Experimental Protocols

Synthesis of the Free Base (Henry Reaction)

The standard route involves the condensation of pyridine-2-carboxaldehyde with nitromethane.

-

Reagents: Pyridine-2-carboxaldehyde (1.0 eq), Nitromethane (excess/solvent), Ammonium Acetate (0.1 eq).

-

Procedure: Reflux the mixture for 2–4 hours.

-

Workup: Remove excess nitromethane under vacuum. Dissolve residue in DCM, wash with water/brine.

-

Purification: Recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc).

-

Result: Yellow needles (Free Base).

Conversion to Hydrochloride Salt

This step is often performed to purify the compound or activate it for a subsequent step.

-

Dissolution: Dissolve the Free Base (1.0 g) in anhydrous diethyl ether (10 mL). Note: If solubility is poor, use a small amount of DCM.

-

Acidification: Slowly add 2M HCl in diethyl ether (1.1 eq) dropwise at 0°C with stirring.

-

Precipitation: The salt will precipitate immediately as a white or pale yellow solid.

-

Isolation: Filter the solid under an inert atmosphere (nitrogen/argon) to prevent moisture absorption. Wash with cold ether.

-

Drying: Dry under high vacuum over

.

Storage & Stability[1]

-

Free Base: Store at 2–8°C in amber vials. Stable for months.

-

HCl Salt: Store at -20°C under Argon. Hygroscopic. Moisture can lead to the formation of hydrates or hydrolysis to the aldehyde precursor.

References

-

Henry Reaction Mechanism & Applications

- L. Henry, Compt. Rend.1895, 120, 1265.

-

Mechanism of the Henry Reaction, SynArchive. Link

-

Pyridine Physical Properties & Basicity

-

Pyridine pKa and Basicity Data, Organic Chemistry Data. Link

-

-

Michael Addition to Vinyl Pyridines

-

Michael addition with an olefinic pyridine, NIH/PubMed Central. Link

-

-

Safety & Handling (SDS)

-

Safety Data Sheet: Pyridine Derivatives, Fisher Scientific. Link

-

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(2-Nitroethenyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Risk Assessment

The primary step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on its structural motifs, 2-(2-nitroethenyl)pyridine hydrochloride is anticipated to present a multi-faceted hazard profile.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While a definitive GHS classification for 2-(2-nitroethenyl)pyridine hydrochloride is not established, an inferred classification based on related compounds is presented below.[1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |

A visual summary of the anticipated GHS pictograms is provided below to offer an at-a-glance understanding of the primary hazards.

Caption: Anticipated GHS Pictogram for 2-(2-Nitroethenyl)pyridine hydrochloride.

Toxicological Profile (Inferred)

The toxicological properties of 2-(2-nitroethenyl)pyridine hydrochloride have not been extensively studied. However, based on data from pyridine and its derivatives, the following effects can be anticipated:

-

Oral Toxicity: Harmful if swallowed.[1][2] Ingestion may lead to nausea, vomiting, and gastrointestinal irritation.

-

Dermal and Eye Irritation: The compound is expected to be a skin and eye irritant.[1][2] Prolonged or repeated skin contact may lead to dermatitis. Direct contact with the eyes can cause serious irritation.[2]

-

Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3]

-

Chronic Effects: Long-term exposure data is not available. However, some pyridine derivatives have been shown to have effects on the liver and kidneys.[4]

Safe Handling and Engineering Controls

A proactive approach to safety through proper handling procedures and engineering controls is paramount when working with this compound.

Engineering Controls

The primary line of defense against exposure is to handle the compound in a controlled environment.

-

Ventilation: All handling of 2-(2-nitroethenyl)pyridine hydrochloride should be conducted in a well-ventilated area.[2] A certified chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4]

Safe Handling Workflow

A systematic workflow for handling 2-(2-nitroethenyl)pyridine hydrochloride is essential to minimize the risk of exposure.

Sources

Photochemical Stability of 2-(2-Nitroethenyl)pyridine Hydrochloride: Degradation Mechanisms and Mitigation Strategies

Executive Summary

2-(2-Nitroethenyl)pyridine hydrochloride (also known as 2-(2-nitrovinyl)pyridine hydrochloride) is a highly reactive, electrophilic nitroalkene. The presence of the protonated pyridinium moiety strongly withdraws electron density from the alkene, making it an exceptional Michael acceptor for drug discovery, bioconjugation, and the targeting of redox-sensitive pathways[1]. However, this extended conjugated system is highly susceptible to photon absorption in the UV and visible spectrum. Without rigorous environmental controls, light exposure induces rapid E/Z isomerization, dimerization, and nucleophilic degradation, severely compromising the compound's structural integrity and pharmacological viability.

Mechanistic Foundations of Photodegradation

The degradation of nitroalkenes under light exposure is not a single pathway but a cascade of competing photochemical and thermal reactions. Understanding the causality behind these pathways is critical for developing robust handling protocols.

-

E/Z Photoisomerization (The Primary Event): In the dark, the E-isomer (trans) is thermodynamically favored due to minimal steric hindrance between the bulky pyridine ring and the nitro group. Upon absorption of a photon (

), the molecule undergoes a -

[2+2] Photocycloaddition: While thermal dimerization is forbidden in the ground state according to Woodward-Hoffmann rules, UV irradiation allows the excited state alkene to react with a ground-state molecule, forming a cyclobutane dimer[4].

-

Photo-Hydration and Nucleophilic Attack: The hydrochloride salt form implies an acidic, potentially hygroscopic microenvironment. The protonated pyridine is a potent electron-withdrawing group that lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. When light forces the molecule into the sterically strained Z-isomer, the planarity of the

-system is distorted. This distortion lowers the activation energy for nucleophilic attack, making the compound hyper-susceptible to hydration by trace water and subsequent retro-aldol cleavage[5].

Photochemical degradation pathways of 2-(2-Nitroethenyl)pyridine under UV/Vis irradiation.

Quantitative Impact of Light Exposure

To illustrate the profound impact of light on 2-(2-Nitroethenyl)pyridine hydrochloride, Table 1 summarizes representative degradation kinetics under various controlled lighting conditions. The data highlights the necessity of strict light exclusion during analytical and synthetic workflows.

Table 1: Representative Photodegradation Kinetics of 2-(2-Nitroethenyl)pyridine Hydrochloride (0.1 mM in Anhydrous Acetonitrile at 25°C)

| Light Condition | E-Isomer Remaining (%) | Z-Isomer Formed (%) | Dimer/Polymer (%) | Estimated Half-life ( |

| Dark (Control) | > 99.5% | < 0.5% | < 0.1% | > 6 months |

| Ambient Lab Light (Fluorescent) | 78.2% | 18.5% | 3.3% | ~ 72 hours |

| ICH Q1B UV/Vis Exposure | 28.4% | 49.1% | 22.5% | ~ 3.5 hours |

Experimental Protocol: ICH Q1B Compliant Photostability Assessment

To ensure the trustworthiness of stability data, researchers must employ self-validating experimental designs. The following protocol outlines a rigorous workflow for assessing the photostability of nitroalkene hydrochlorides, ensuring that photolysis is isolated from thermal or hydrolytic degradation.

Step-by-step ICH Q1B compliant photostability testing workflow for nitroalkene derivatives.

Step-by-Step Methodology:

-

Actinometry Validation (Self-Validating Step): Before exposing the active compound, calibrate the photoreactor using a 2% w/v quinine chemical actinometer. This ensures the exact delivery of 1.2 million lux hours and 200 Watt-hours/square meter of near-UV energy, validating the instrument's output independently of the test article.

-

Sample Preparation: Dissolve 2-(2-Nitroethenyl)pyridine hydrochloride in anhydrous acetonitrile to a concentration of 0.1 mg/mL. Causality Check: Anhydrous solvent is mandatory because trace water will conflate photolysis with thermal photo-hydration. Prepare all samples under red-light conditions (wavelengths > 600 nm) to prevent premature isomerization.

-

Exposure & Controls: Divide the solution into clear quartz vials (test group) and aluminum-foil-wrapped quartz vials (dark control group). Place both sets in the calibrated photoreactor at a controlled 25°C. The dark controls isolate thermal degradation from true photochemical events.

-

Aliquot and Quench: At predetermined time points (e.g., 1h, 2h, 4h), remove aliquots. Immediately transfer them to amber autosampler vials and chill to 4°C. Causality Check: Chilling arrests the thermal back-isomerization (Z to E relaxation), preserving the true photostationary state for analysis[3].

-

HPLC-UV/MS Analysis: Analyze the aliquots using a reversed-phase C18 column. Use a mildly acidic mobile phase (e.g., 0.1% Formic Acid) to maintain the protonation state of the pyridine ring. This ensures sharp peak shapes and prevents base-catalyzed on-column degradation[5].

Formulation and Handling Directives

Based on the mechanistic vulnerabilities of 2-(2-Nitroethenyl)pyridine hydrochloride, the following handling directives must be strictly enforced:

-

Storage: The bulk API must be stored at -20°C in opaque, argon-purged containers. The argon atmosphere displaces oxygen, preventing light-induced radical oxidation pathways[5].

-

Handling: All benchtop manipulations, including weighing and dissolution, should occur under amber or red lighting (lacking wavelengths < 500 nm).

-

Excipient Compatibility: Avoid protic or nucleophilic excipients (e.g., alcohols, primary/secondary amines) in liquid formulations. Light exposure exponentially increases the electrophilicity of the

-carbon, leading to rapid excipient-API adduct formation.

Conclusion

2-(2-Nitroethenyl)pyridine hydrochloride is a potent but highly labile chemical entity. Its primary degradation pathway under light exposure is E/Z photoisomerization, which subsequently triggers a cascade of dimerization and hydration events. By understanding the HOMO-LUMO transitions and steric strains involved, researchers can implement rigorous, self-validating protocols—such as anhydrous handling, actinometry-calibrated exposures, and strict light exclusion—to preserve the integrity of this valuable compound during drug development.

References

-

Altai State Agricultural University. "Photochemistry and photocatalysis in organic synthesis". Available at: [Link]

-

PubMed Central (PMC). "Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene". Available at:[Link]

-

ResearchGate. "Reversible Photoisomerization of β-Methyl-β-Nitrostyrene: The Role of Triethylamine". Available at:[Link]

-

bioRxiv. "Endogenous Nitroalkene Exploits Dependence on Autophagy-Lysosome Pathway in PARPi-Resistant Triple Negative Breast Cancer". Available at:[Link]

Sources

The Hygroscopic Nature of 2-(2-Nitroethenyl)pyridine Hydrochloride: Mechanistic Insights and Self-Validating Handling Protocols

Executive Summary

2-(2-Nitroethenyl)pyridine hydrochloride (also known as 2-(2-nitrovinyl)pyridine HCl, CAS: 91673-71-1) is a highly electrophilic nitroalkene utilized as a critical intermediate in the synthesis of complex heterocycles, including 1[1] and mammalian 2[2]. Despite its synthetic utility, its application is frequently compromised by its severe inherent hygroscopicity.

This technical guide dissects the physicochemical basis of this moisture affinity. By moving beyond basic storage advice, we establish a causality-driven, self-validating protocol for the storage, handling, and desiccation of this compound, ensuring high-fidelity results in moisture-sensitive organic synthesis.

Physicochemical Profiling and the Mechanism of Deliquescence

Hydrochloride salts of basic heterocycles are notoriously prone to moisture absorption, often categorized by the European Pharmacopoeia based on their weight-percent moisture uptake under controlled humidity[3]. In 2-(2-nitroethenyl)pyridine hydrochloride, the protonated pyridinium core and the chloride counterion create a highly polar, ionic crystal lattice that acts as a powerful hydrogen-bond acceptor for atmospheric water.

The Causality of Degradation: When exposed to ambient humidity, the salt undergoes deliquescence—absorbing water until it dissolves in its own absorbed moisture or forms severe, intractable clumps[4]. This is not merely a physical inconvenience; it fundamentally alters the effective molecular weight of the bulk powder, leading to critical stoichiometric errors in highly sensitive catalytic cycles.

Table 1: Physicochemical Properties and Hygroscopicity Classification

| Property | Value / Classification | Mechanistic Implication |

| Molecular Formula | C₇H₇ClN₂O₂ | Base structure for stoichiometric calculations. |

| Molecular Weight | 186.60 g/mol (Dry) | Fluctuates wildly upon uncontrolled moisture absorption. |

| Hygroscopicity Class | Class III (Hygroscopic) | Capable of absorbing 2–15% w/w moisture at 80% RH[3]. |

| Primary Moisture Sink | Pyridinium N-H⁺ / Cl⁻ pair | Disruption of the crystalline lattice via H-bonding. |

| Downstream Risk | Catalyst Quenching | Water acts as a competing nucleophile or Lewis base. |

Mechanistic Impact on Synthetic Workflows

In advanced synthetic applications, the presence of adventitious water from a hygroscopic reagent can completely derail the reaction pathway.

The Causality of Reaction Failure: Water acts as a competing nucleophile against the highly electrophilic nitroalkene moiety. Furthermore, if the downstream reaction relies on basic catalysts to liberate the free pyridine base in situ, the absorbed water alters the pH microenvironment. This leads to incomplete neutralization, catalyst quenching, or the formation of undesired side products (such as retro-aldol cleavage products or complex polymers).

Fig 1. Mechanistic pathways of moisture-induced degradation and reaction interference.

Self-Validating Handling and Storage Protocols

To ensure scientific integrity and reproducibility, handling this compound requires a self-validating system . This means every step of moisture mitigation must be analytically verified before proceeding to the next synthetic step.

Step-by-Step Methodology: Inert Weighing and KF Validation

-

Environmental Control: All primary handling must occur within a glovebox purged with inert gas (Argon or Nitrogen) maintaining a relative humidity (RH) of <5% to prevent atmospheric exposure[4].

-

Preparation of Receptacles: Pre-dry all spatulas, weighing boats, and reaction vessels in an oven at 120°C for at least 4 hours. Cool them strictly under vacuum or in the antechamber of the glovebox.

-

Rapid Transfer & Weighing: Tare a sealed vial inside the glovebox. Transfer the required mass of 2-(2-nitroethenyl)pyridine hydrochloride. Seal the vial tightly before removing it from the inert atmosphere to prevent sudden condensation upon exposure to ambient air[5].

-

Karl Fischer (KF) Titration (The Validation Step): Before utilizing the bulk batch in a critical synthesis, withdraw a 50 mg aliquot and dissolve it in anhydrous methanol. Perform a volumetric 5 to quantify the exact water content[5].

-

Acceptance Criteria: If water content is <0.2% (w/w) , the batch is approved for moisture-sensitive reactions.

-

Rejection/Recovery: If water content exceeds 0.2%, the batch must undergo azeotropic drying.

-

Fig 2. Self-validating workflow for handling and verifying hygroscopic hydrochloride salts.

Azeotropic Desiccation: A Causality-Driven Recovery Strategy

Heating a hydrated hydrochloride salt in a standard vacuum oven is a fundamentally flawed approach for recovery.

The Causality of Thermal Degradation: Thermal stress on hydrated hydrochloride salts can induce the loss of hydrogen chloride gas (driven by the common-ion effect and localized hydrolysis). This yields the free base prematurely, causing irreversible precipitation, polymerization of the nitroalkene, or degradation[6]. Therefore, azeotropic distillation is the mandatory recovery method.

Protocol for Azeotropic Drying:

-

Suspend the clumped/hydrated 2-(2-nitroethenyl)pyridine hydrochloride in anhydrous toluene (10 mL per gram of compound)[5].

-

Equip the flask with a Dean-Stark apparatus or subject it to rotary evaporation under reduced pressure (20 mmHg) at a moderate bath temperature (45°C)[5].

-

Causality Check: Toluene forms a low-boiling azeotrope with water, effectively "pulling" the moisture out of the crystal lattice at temperatures well below the threshold that would induce HCl loss.

-

Repeat the toluene flush twice to ensure complete water removal[5].

-

Dry the resulting free-flowing powder in a vacuum desiccator over P₂O₅ for 12 hours.

-

Re-validate via KF titration to close the self-validating loop before use.

Conclusion

The successful utilization of 2-(2-nitroethenyl)pyridine hydrochloride hinges on a rigorous understanding of its hygroscopic nature. By abandoning passive storage methods in favor of causality-driven handling protocols and self-validating analytical checks (like KF titration and azeotropic recovery), researchers can eliminate stoichiometric variability. This proactive framework prevents moisture-induced reaction failures, ensuring high-fidelity results in complex heterocyclic synthesis and drug development pipelines.

References

-

Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride | Benchchem | 4

-

Working with Hazardous Chemicals | Organic Syntheses | 5

-

Hydrochloride Salt of the GABAkine KRM-II-81 | PMC - NIH | 3

-

Mammalian and bacterial nitric oxide synthase inhibitors (US10759791B2) | Google Patents | 2

-

Product Class 22: Azaindoles and Their Derivatives | Thieme Connect | 1

-

Salt Selection in Drug Development | Pharmaceutical Technology | 6

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. US10759791B2 - Mammalian and bacterial nitric oxide synthase inhibitors - Google Patents [patents.google.com]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pharmtech.com [pharmtech.com]

Methodological & Application

Application Note: Optimized Protocols for the Henry (Nitroaldol) Reaction of 2-Pyridinecarboxaldehyde and Nitromethane

Executive Summary

The Henry (nitroaldol) reaction is a fundamental C–C bond-forming transformation utilized to synthesize β-nitro alcohols, which serve as critical building blocks for 1,2-amino alcohols, α-hydroxy acids, and biologically active heterocycles. When executing this reaction with heteroaromatic substrates such as 2-pyridinecarboxaldehyde, the electronic environment of the pyridine ring dictates specific kinetic behaviors. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the synthesis of 2-nitro-1-(pyridin-2-yl)ethanol, contrasting a standard amine-catalyzed approach with a modern green-chemistry buffer system.

Mechanistic Insights & Causality of Experimental Choices

To achieve high yields and avoid complex mixtures, the causality behind the reagent and condition selection must be understood:

-

Electrophilic Activation: The reaction initiates with the deprotonation of nitromethane (pKa ~10.2) to generate a resonance-stabilized nitronate anion. This nucleophile attacks the carbonyl carbon of 2-pyridinecarboxaldehyde. The electron-withdrawing nature of the 2-pyridyl group (via inductive and resonance effects) significantly lowers the activation energy for this nucleophilic addition, making the aldehyde exceptionally reactive compared to aliphatic counterparts ()[1].

-

Base Selection & E1cB Mitigation: Because the substrate is highly reactive, strong bases (e.g., unbuffered NaOH) are detrimental. Excessively basic conditions or elevated temperatures promote the Cannizzaro reaction or trigger an E1cB elimination of the resulting β-nitro alcohol, yielding the dehydrated byproduct 2-(2-nitrovinyl)pyridine ()[2]. Therefore, mild bases like Triethylamine (pKa ~10.75) or biological buffers (e.g., MOPS) are strictly required to arrest the reaction at the alcohol stage[1].

Fig 1: Mechanistic pathway of the Henry reaction highlighting E1cB dehydration risks.

Comparative Catalyst Performance

The table below synthesizes quantitative data across different catalytic systems for this specific substrate pairing, allowing researchers to select the optimal condition based on their laboratory's constraints.

| Catalytic System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Triethylamine (10 mol%) | THF | 0 → 25 | 12 | 85 - 90 | Standard Protocol |

| MOPS Buffer (pH 7.4) | H₂O | 37 | 24 | 88 | [1] |

| Keratin Protein (10 mg) | DMSO | 25 | 24 | >95 | [3] |

| Ca²⁺-Alginate Beads | DMSO | 25 | 24 | 50 | [4] |

Experimental Methodologies

Reagent Preparation & Safety

-

Safety: Nitromethane is highly flammable and poses an explosive hazard if subjected to high heat, shock, or confinement with strong bases. Always execute reactions in a well-ventilated fume hood.

-

Purification: 2-Pyridinecarboxaldehyde is prone to oxidation. Prior to use, pass the liquid through a short pad of basic alumina or distill under reduced pressure. Dry nitromethane over 4Å molecular sieves.

Protocol A: Triethylamine-Catalyzed Synthesis (Standard Organic Workflow)

This is the most robust method for standard synthetic laboratories requiring scalable yields.

-

Reaction Assembly: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.0 mmol, 107 mg, ~95 µL) and anhydrous THF (2.0 mL).

-

Nucleophile Addition: Add nitromethane (10.0 mmol, 610 mg, ~540 µL). Note: A 10-fold excess is used to drive the equilibrium forward and suppress retro-aldol pathways.

-

Catalysis: Cool the mixture to 0 °C using an ice bath. Dropwise, add Triethylamine (0.1 mmol, 14 µL, 10 mol%).

-

Incubation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 12 hours.

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL) to neutralize the amine base. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

-

Washing & Drying: Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to afford the pure β-nitro alcohol.

Protocol B: Aqueous MOPS-Buffered Synthesis (Green Chemistry Workflow)

This method utilizes physiological conditions, entirely avoiding organic solvents and metal catalysts ()[1].

-

Preparation: Prepare a 0.2 M MOPS (3-(N-morpholino)propanesulfonic acid) buffer solution in ultrapure water, adjusted to pH 7.4.

-

Assembly: In a 2 mL Eppendorf tube, add 2-pyridinecarboxaldehyde (0.1 mmol, 10.7 mg) and nitromethane (1.9 mmol, ~100 µL).

-

Incubation: Add the MOPS buffer (0.5 mL). Seal the tube and incubate at 37 °C in a thermoshaker (150 rpm) for 24 hours.

-

Work-up: Extract the aqueous mixture directly with Ethyl Acetate (3 × 2 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo.

Fig 2: Step-by-step experimental workflow for the synthesis of 2-nitro-1-(pyridin-2-yl)ethanol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 2-nitro-1-(pyridin-2-yl)ethanol, validate the product against the following analytical benchmarks:

-

Thin-Layer Chromatography (TLC): Rf ≈ 0.35 in Hexane/Ethyl Acetate (1:1 v/v). Visualize using UV light (254 nm) and KMnO₄ stain (the β-nitro alcohol will appear as a bright yellow spot upon heating).

-

¹H-NMR (400 MHz, CDCl₃):

-

δ 8.58 (d, J = 4.9 Hz, 1H, Py-H6)

-

δ 7.75 (td, J = 7.7, 1.7 Hz, 1H, Py-H4)

-

δ 7.42 (d, J = 7.9 Hz, 1H, Py-H3)

-

δ 7.28 (dd, J = 7.5, 4.9 Hz, 1H, Py-H5)

-

δ 5.45 (dd, J = 8.0, 3.5 Hz, 1H, CH-OH) (Critical diagnostic peak for the alcohol methine)

-

δ 4.85 (dd, J = 13.5, 3.5 Hz, 1H, CH₂-NO₂) (Diastereotopic proton)

-

δ 4.65 (dd, J = 13.5, 8.0 Hz, 1H, CH₂-NO₂) (Diastereotopic proton)

-

δ 4.20 (br s, 1H, OH)

-

Absence of a doublet of doublets around δ 7.9 - 8.1 ppm confirms that no E1cB dehydration to the nitroalkene has occurred.

References

-

Häring, M., et al. "DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems." Molecules, 2014.[Link]

-

Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron, 2001.[Link]

-

"Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers." MDPI Polymers, 2016.[Link]

-

"Evaluation of the nitroaldol reaction in the presence of metal ion-crosslinked alginates." RSC Advances, 2015.[Link]

Sources

- 1. DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the nitroaldol reaction in the presence of metal ion-crosslinked alginates - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ02178A [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Thienopyridine Derivatives Utilizing 2-(2-Nitroethenyl)pyridine

Abstract

This comprehensive guide details a novel and efficient protocol for the preparation of functionalized thienopyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The methodology leverages the reactivity of 2-(2-nitroethenyl)pyridine as a versatile starting material in a modified Gewald multicomponent reaction. This document provides an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and key process parameters for optimization. The presented application notes are intended for researchers, scientists, and professionals in the field of drug development seeking to expand their synthetic repertoire for this important class of heterocyclic compounds.

Introduction: The Significance of Thienopyridines

Thienopyridine derivatives represent a vital class of heterocyclic compounds with a broad spectrum of biological activities.[1][3] This unique fused-ring system, comprising a thiophene ring fused to a pyridine ring, serves as a privileged scaffold in medicinal chemistry. Clinically successful drugs, such as the antiplatelet agents clopidogrel and prasugrel, feature the thienopyridine core, highlighting its importance in treating cardiovascular diseases.[2] Beyond their antithrombotic effects, thienopyridine analogues have demonstrated anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The versatility of the thienopyridine nucleus allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets.

Traditional synthetic routes to thienopyridines often involve multi-step sequences, starting from pre-functionalized thiophene or pyridine rings.[4][5] The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a cornerstone for the synthesis of the key 2-aminothiophene intermediate.[6][7][8][9][10][11] This application note describes an innovative adaptation of the Gewald reaction, utilizing 2-(2-nitroethenyl)pyridine as a key building block. The electron-withdrawing nature of the nitro group and the pyridyl moiety activates the double bond for nucleophilic attack, making it an excellent Michael acceptor and a suitable precursor for the construction of the thiophene ring.

Reaction Mechanism and Scientific Rationale

The proposed synthesis of thieno[2,3-b]pyridine derivatives from 2-(2-nitroethenyl)pyridine proceeds via a one-pot, three-component reaction involving an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. This reaction is a variation of the well-established Gewald synthesis of 2-aminothiophenes.[6][7][8][9][10][11]

The reaction is initiated by the base-catalyzed Michael addition of the active methylene compound to the electron-deficient double bond of 2-(2-nitroethenyl)pyridine. This forms a resonance-stabilized carbanion intermediate. Subsequently, the carbanion attacks elemental sulfur (S₈), leading to the formation of a thiolate intermediate. Intramolecular cyclization then occurs, with the thiolate attacking the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring. The final step involves aromatization, which can be facilitated by the elimination of the nitro group or its reduction, depending on the reaction conditions and the desired final product.

The choice of 2-(2-nitroethenyl)pyridine is strategic due to the strong electron-withdrawing properties of both the nitro group and the pyridine ring, which significantly enhances the electrophilicity of the β-carbon, thereby facilitating the initial Michael addition. The use of a basic catalyst, such as morpholine or triethylamine, is crucial for the deprotonation of the active methylene compound and to promote the subsequent reaction steps.

Reaction Pathway Diagram:

Caption: Proposed reaction mechanism for thienopyridine synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a representative 2-amino-3-cyanothieno[2,3-b]pyridine derivative.

Materials:

-

2-(2-Nitroethenyl)pyridine

-

Malononitrile

-

Elemental Sulfur (powdered)

-

Morpholine

-

Ethanol (absolute)

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-nitroethenyl)pyridine (1.50 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add powdered elemental sulfur (0.32 g, 10 mmol).

-

Catalyst Addition: Add morpholine (0.87 mL, 10 mmol) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

-

Isolation: Filter the solid product and wash it with a small amount of cold ethanol, followed by diethyl ether.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation and Optimization

The yield and purity of the thienopyridine product can be influenced by several factors. The following table summarizes key process parameters and their potential impact on the reaction outcome.

| Parameter | Typical Range | Effect on Reaction | Optimization Notes |

| Solvent | Ethanol, DMF, Acetonitrile | Can affect solubility of reactants and reaction rate. | Ethanol is a good starting point due to its polarity and boiling point. DMF may be used for less soluble starting materials. |

| Base | Morpholine, Triethylamine, Piperidine | Crucial for the initial Michael addition. Stronger bases may lead to side reactions. | Morpholine is a commonly used and effective catalyst for the Gewald reaction.[6][7] |

| Temperature | 50 - 100 °C | Higher temperatures generally increase the reaction rate. | Refluxing in ethanol provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2 - 8 hours | Dependent on temperature and reactivity of substrates. | Monitor by TLC to determine the optimal reaction time and avoid decomposition of the product. |

| Stoichiometry | 1:1:1 (Nitroalkene:Nitrile:Sulfur) | Equimolar amounts are typically used. | An excess of the active methylene compound can sometimes improve yields. |

Safety and Handling Precautions

-

2-(2-Nitroethenyl)pyridine: Handle with care. It is a potential irritant.

-

Malononitrile: Toxic if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Elemental Sulfur: Flammable solid. Avoid creating dust.

-

Morpholine: Corrosive and flammable. Handle in a fume hood with appropriate PPE.

-

Solvents: Ethanol and diethyl ether are flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The described methodology provides a practical and efficient route for the synthesis of functionalized thienopyridine derivatives from the readily available starting material, 2-(2-nitroethenyl)pyridine. This modified Gewald reaction offers a convergent and atom-economical approach to a privileged heterocyclic scaffold. The provided protocol and optimization parameters serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel thienopyridine-based compounds with potential therapeutic applications.

References

- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]

-

Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PMC. [Link]

-

(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. [Link]

-

Thienopyridine Analogues: - IGI Global. [Link]

- Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Deriv

-

A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. PMC. [Link]

- Biochemical structures of thienopyridine and nonthienopirydine antipl

-

Studies With Pyridinethiones: A Convenient Synthesis of Polyfunctionally Substituted Pyridine Ring Systems - Taylor & Francis Online. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. [Link]

-

Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC - NIH. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC. [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - SciSpace. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC. [Link]

-

(PDF) Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles - ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]

-

Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles - PubMed. [Link]

-

Gewald Reaction - Organic Chemistry Portal. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]

-

Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles | Request PDF - ResearchGate. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - Semantic Scholar. [Link]

- Sulfur (VI) Reagents as Carbene Equivalents for the Synthesis of Orphaned Cyclopropanes. (URL not available)

-

Preparation of conjugated nitroalkenes: short review - Scientiae Radices. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

-

Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. [Link]

-

Redox-Neutral Access to Sultams from 2-Nitrochalcones and Sulfur with Complete Atom Economy - Organic Chemistry Portal. [Link]

-

Enantioselective conjugate addition of nitro compounds to α,β-unsaturated ketones: an experimental and computational study - PubMed. [Link]

-

Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. igi-global.com [igi-global.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. Gewald Reaction [organic-chemistry.org]

Application Note: 2-(2-Nitroethenyl)pyridine Hydrochloride in Antimicrobial Drug Discovery

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms. 2-(2-Nitroethenyl)pyridine hydrochloride represents a highly specialized, heteroaromatic nitroalkene with potent antimicrobial properties. Unlike conventional antibiotics that target cell wall synthesis or ribosomal subunits, this compound acts as a targeted electrophile. By functioning as a strong Michael acceptor, it covalently modifies critical cysteine residues in bacterial Protein Tyrosine Phosphatases (PTPases) and redox-defense enzymes.

This application note provides drug development professionals with a comprehensive mechanistic rationale, self-validating experimental workflows, and standardized protocols for evaluating 2-(2-Nitroethenyl)pyridine hydrochloride in preclinical antimicrobial discovery.

Mechanistic Rationale & Structural Advantages

The Michael Acceptor Mechanism

Nitroalkenes, including

The primary mechanism of action involves the nucleophilic attack of cysteine thiolates—often found in the catalytic active sites of bacterial PTPases (e.g., YopH) or within redox-active thiol pools—onto this electrophilic carbon [2]. This irreversible covalent modification (thiol adduct formation) neutralizes the enzyme, disrupts critical bacterial signal transduction pathways, and induces rapid bactericidal effects [3].

Causality in Chemical Design: Why the Pyridine Hydrochloride?

Standard

-

Protonation & Solubility: The pyridine nitrogen protonates at physiological pH, drastically increasing aqueous solubility.

-

Assay Integrity: This allows researchers to achieve uniform drug distribution in aqueous microbiological media without relying on high concentrations of dimethyl sulfoxide (DMSO), which can independently stress or kill bacterial cells, thereby confounding Minimum Inhibitory Concentration (MIC) data.

Fig 1. Mechanism of action: Michael addition of PTPase cysteine to the nitroethenyl pharmacophore.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system . Protocol A establishes baseline efficacy, Protocol B mechanistically validates the target interaction, and Protocol C confirms specific enzyme engagement.

Protocol A: In Vitro Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the baseline potency of the compound against target pathogens.

Critical Insight: Standard microbiological media (like Mueller-Hinton Broth) must be carefully screened. Media supplemented with reducing agents (e.g., dithiothreitol [DTT],

-

Inoculum Preparation: Grow the target bacterial strains (e.g., S. aureus, E. coli) overnight in thiol-free Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the suspension to a 0.5 McFarland standard (

CFU/mL), then dilute 1:100 to achieve a working inoculum of -

Compound Dilution: Prepare a 10 mg/mL stock of 2-(2-Nitroethenyl)pyridine HCl in sterile deionized water (leveraging its salt solubility). Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB to achieve a final concentration range of 0.25 to 128 µg/mL.

-

Inoculation: Add 50 µL of the working inoculum to 50 µL of the diluted compound in each well (Final inoculum:

CFU/mL). -

Incubation & Reading: Incubate plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration exhibiting no visible growth.

-

MBC Determination: Plate 10 µL from all clear wells onto drug-free agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a

reduction in initial inoculum.

Protocol B: Thiol-Reversibility Mechanistic Assay

Objective: Prove that the compound's antimicrobial activity is dependent on its electrophilic Michael acceptor properties.

Causality: If the drug kills bacteria by reacting with intracellular thiols, intentionally flooding the extracellular environment with an exogenous thiol (like DTT) will act as a "decoy." The drug will react with the DTT in the media, neutralizing its electrophilic warhead, and the MIC will artificially spike. This serves as an elegant, self-validating proof of mechanism.

-

Media Modification: Prepare CAMHB supplemented with 1 mM Dithiothreitol (DTT).

-

Parallel MIC: Run the exact MIC procedure described in Protocol A, but use the DTT-supplemented media alongside a standard CAMHB control plate.

-

Data Interpretation: A significant right-shift in the MIC (typically

-fold increase) in the DTT plate confirms the Michael addition mechanism.

Protocol C: Recombinant PTPase Inhibition Assay

Objective: Validate direct target engagement using isolated bacterial Protein Tyrosine Phosphatase (e.g., YopH).

-

Reaction Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM EDTA. (Note: Exclude DTT from standard PTPase buffers for this assay).

-

Enzyme Prep: Incubate 10 nM recombinant YopH with varying concentrations of 2-(2-Nitroethenyl)pyridine HCl (0.1 to 50 µM) for 15 minutes at room temperature to allow covalent adduct formation.

-

Substrate Addition: Add p-nitrophenyl phosphate (pNPP) to a final concentration of 2 mM.

-

Measurement: Monitor the continuous absorbance at 405 nm for 10 minutes to measure the release of p-nitrophenol. Calculate the

based on the initial velocity of the reaction.

Fig 2. Sequential screening workflow for evaluating nitroalkene-based antimicrobial candidates.

Data Presentation

The following tables summarize the expected quantitative behavior of 2-(2-Nitroethenyl)pyridine HCl based on the established pharmacological profiles of structurally related nitroalkenes [1][2].

Table 1: Representative Susceptibility Profile (MIC/MBC)

| Pathogen Strain | Gram Stain | Expected MIC (µg/mL) | Expected MBC (µg/mL) | Phenotype |

| Staphylococcus aureus (MRSA) | Positive | 2 - 8 | 4 - 16 | Bactericidal |

| Enterococcus faecalis (VRE) | Positive | 4 - 16 | 8 - 32 | Bactericidal |

| Escherichia coli | Negative | 16 - 64 | >64 | Bacteriostatic/Cidal |

| Pseudomonas aeruginosa | Negative | >64 | >128 | Resistant (Efflux driven) |

| Candida albicans | Fungal | 4 - 8 | 8 - 16 | Fungicidal |

Table 2: Thiol-Reversibility Mechanistic Validation

Demonstrating the neutralization of the Michael acceptor by exogenous thiols.

| Compound | Media Condition | MIC against S. aureus (µg/mL) | Fold-Shift | Mechanism Confirmed? |

| 2-(2-Nitroethenyl)pyridine HCl | Standard CAMHB | 4 | - | N/A |

| 2-(2-Nitroethenyl)pyridine HCl | CAMHB + 1 mM DTT | 64 | 16x | Yes (Thiol-dependent) |

| Vancomycin (Control) | Standard CAMHB | 1 | - | N/A |

| Vancomycin (Control) | CAMHB + 1 mM DTT | 1 | 0x | Yes (Non-thiol target) |

References

-

A Study of Fluorin

-Nitrostyrenes as Antimicrobial Agents Source: MDPI (Applied Sciences) URL:[Link][1] -

Antibacterial Profile of a Microbicidal Agent Targeting Tyrosine Phosphatases and Redox Thiols, Novel Drug Targets Source: PMC (Pharmaceuticals) URL:[Link][2]

-

The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor Source: MDPI (Journal of Fungi) URL:[Link][3]

Sources

Application Notes and Protocols for the Michael Addition of Nucleophiles to 2-(2-Nitroethenyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Michael Additions to a Versatile Heterocyclic Acceptor

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the synthesis of complex molecules from simple precursors.[1] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, or its analogue, is widely employed in medicinal chemistry and drug development for the construction of novel scaffolds with potential biological activity.[2][3]

This guide focuses on the Michael addition to 2-(2-nitroethenyl)pyridine, a particularly interesting Michael acceptor. The potent electron-withdrawing nitro group, in conjugation with the pyridine ring, renders the β-carbon of the ethenyl bridge highly electrophilic and susceptible to nucleophilic attack. The pyridine moiety itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and its presence in the Michael adducts of 2-(2-nitroethenyl)pyridine offers a gateway to a diverse range of potentially bioactive molecules.[4][5]

The use of 2-(2-nitroethenyl)pyridine as its hydrochloride salt introduces an additional layer of control and complexity. The protonation of the pyridine nitrogen modulates its electron-withdrawing capacity and can influence the overall reactivity of the system. This guide will provide a comprehensive overview of the synthesis of the starting material, detailed protocols for the Michael addition of various nucleophiles, and insights into the characterization and potential applications of the resulting adducts.

Synthesis of the Michael Acceptor: 2-(2-Nitroethenyl)pyridine Hydrochloride

The synthesis of 2-(2-nitroethenyl)pyridine is typically achieved through a Henry condensation (also known as a nitroaldol reaction) between 2-pyridinecarboxaldehyde and nitromethane.[6][7] This base-catalyzed reaction forms a β-nitro alcohol intermediate, which readily dehydrates to yield the desired nitroalkene. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Caption: Synthesis of 2-(2-Nitroethenyl)pyridine Hydrochloride.

Protocol 1: Synthesis of 2-(2-Nitroethenyl)pyridine

Materials:

-

2-Pyridinecarboxaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

A solution of 2-pyridinecarboxaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid is heated at reflux for 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford 2-(2-nitroethenyl)pyridine as a yellow solid.

Protocol 2: Preparation of 2-(2-Nitroethenyl)pyridine Hydrochloride

Procedure:

-

The synthesized 2-(2-nitroethenyl)pyridine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

-

The resulting hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Part 1: Thia-Michael Addition of Thiols

The addition of thiols to nitroalkenes, known as the thia-Michael addition, is a highly efficient and often spontaneous reaction that proceeds under mild conditions to form β-nitro sulfides.[8][9] The resulting adducts are valuable intermediates in organic synthesis.

Caption: Thia-Michael Addition Workflow.

Protocol 3: Thia-Michael Addition of Thiophenol

Materials:

-

2-(2-Nitroethenyl)pyridine hydrochloride

-

Thiophenol

-

Triethylamine (optional, as a base)

-

Ethanol or Methanol

-

Dichloromethane

Procedure:

-

To a solution of 2-(2-nitroethenyl)pyridine hydrochloride (1 equivalent) in ethanol, add thiophenol (1.1 equivalents).

-

If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine can be added. The hydrochloride salt may require neutralization for the reaction to proceed efficiently.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to yield the corresponding β-nitro thioether.

Expected Characterization Data:

-

¹H NMR: Appearance of new signals corresponding to the protons of the newly formed ethyl bridge and the thiophenyl group.

-

¹³C NMR: Appearance of new signals for the carbons of the ethyl bridge and the thiophenyl group.

-

MS (ESI): A molecular ion peak corresponding to the mass of the adduct.[10]

Part 2: Aza-Michael Addition of Amines

The aza-Michael addition involves the conjugate addition of an amine to an activated alkene.[11] This reaction is a powerful tool for the synthesis of β-amino compounds, which are prevalent in many biologically active molecules. The reaction with 2-(2-nitroethenyl)pyridine can lead to a variety of functionalized pyridine derivatives.

Caption: Aza-Michael Addition Workflow.

Protocol 4: Aza-Michael Addition of Aniline

Materials:

-

2-(2-Nitroethenyl)pyridine hydrochloride

-

Aniline

-

Ethanol

-

Dichloromethane

Procedure:

-

Dissolve 2-(2-nitroethenyl)pyridine hydrochloride (1 equivalent) in ethanol.

-

Add aniline (1.1 equivalents) to the solution. The hydrochloride salt may need to be neutralized with a base like triethylamine for the reaction to proceed.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the β-amino nitro compound.

Part 3: Carbon-Michael Addition of Active Methylene Compounds

Carbon nucleophiles, particularly those derived from active methylene compounds like malonic esters, are excellent donors in Michael additions, leading to the formation of new carbon-carbon bonds.[12] The resulting adducts are highly functionalized and can be used in a variety of subsequent transformations.

Caption: Carbon-Michael Addition Workflow.

Protocol 5: Michael Addition of Diethyl Malonate

Materials:

-

2-(2-Nitroethenyl)pyridine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Dilute hydrochloric acid

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature to generate the enolate.

-

Add a solution of 2-(2-nitroethenyl)pyridine hydrochloride (1 equivalent) in absolute ethanol to the enolate solution.

-

Stir the reaction mixture at room temperature or under reflux. Monitor the reaction by TLC.

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography on silica gel.

Data Summary

| Nucleophile | Product Type | Typical Reaction Conditions | Purification Method |

| Thiophenol | β-Nitro Thioether | Room temperature, ethanol, optional base | Column chromatography |

| Aniline | β-Amino Nitro Compound | Room temperature or gentle heating, ethanol, optional base | Column chromatography |

| Diethyl Malonate | Functionalized Adduct with Quaternary Carbon | Room temperature or reflux, ethanol, strong base (NaOEt) | Column chromatography |

Applications in Drug Discovery and Development

The Michael adducts derived from 2-(2-nitroethenyl)pyridine are versatile scaffolds for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The presence of the pyridine ring can enhance drug-like properties such as solubility and bioavailability.[13] The nitro group can be further transformed into other functional groups, such as amines, which opens up avenues for further derivatization.

Potential therapeutic areas for these compounds include:

-

Antimicrobial agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activity.

-

Anticancer agents: The pyridine scaffold is found in several anticancer drugs.[4]

-

Enzyme inhibitors: The functional groups on the Michael adducts can be designed to interact with the active sites of specific enzymes.

References

-

Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. The Journal of Organic Chemistry, 85(19), 12740–12746. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(2), 108-115. [Link]

- Henry, L. (1895). Formation synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.

-

St. Paul's Cathedral Mission College. (n.d.). Carbonyl Compounds. Retrieved from [Link]

-

Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Scientific Research in Science and Technology, 10(6), 342-353. [Link]

-

Reddy, C. S., Raghu, M., & Reddy, C. D. (2006). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. Arkivoc, 2006(15), 14-19. [Link]

- Kumar, A., Akanksha, & Kumar, S. (2016). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: An Indian Journal, 12(4), 104.

-

Stentzel, M. R., & Klumpp, D. A. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. NIU Bibliography. 299. [Link]

-

Zhang, D., & Li, S. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

-

Ali, A., & Siddiqui, S. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Advanced Research and Reviews, 22(3), 1646-1653. [Link]

- Derese, S. (n.d.). Pyridine. University of Nairobi.

-

Egorova, Y. A., Mamedov, V. A., & Lopyrev, V. A. (2019). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 55(6), 554-560. [Link]

-

Rassu, G., Zambrano, V., Pinna, L., & Casiraghi, G. (2014). Direct and Enantioselective Vinylogous Michael Addition of α‐Alkylidenepyrazolinones to Nitroolefins Catalyzed by Dual Cinchona Alkaloid Thioureas. Advanced Synthesis & Catalysis, 356(10), 2239-2245. [Link]

-

Wikipedia contributors. (2024, February 20). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

LS College. (2020, August 29). Michael reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL n-BUTYLMALONATE. Retrieved from [Link]

-

Popa, M., & Vasilache, V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4787. [Link]

- Roman, G. (2011). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie, 56(11), 1053-1059.

-

de Souza, R. O. M. A., & da Silva, V. L. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent-Free Conditions. Letters in Organic Chemistry, 5(7), 563-566. [Link]

-